molecular formula C25H25NO3 B14739617 3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one CAS No. 6333-14-8

3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one

Cat. No.: B14739617
CAS No.: 6333-14-8
M. Wt: 387.5 g/mol
InChI Key: JLYFUFOHEMNAJQ-UHFFFAOYSA-N
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Description

3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid

Preparation Methods

The synthesis of 3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of sodium hydroxide. The mixture is ground in a mortar and pestle for 10 minutes to yield the desired product . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield alcohol derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other bioactive compounds. . In industry, it can be used in the development of new materials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Properties

CAS No.

6333-14-8

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

IUPAC Name

3-hydroxy-1-morpholin-4-yl-2,3,3-triphenylpropan-1-one

InChI

InChI=1S/C25H25NO3/c27-24(26-16-18-29-19-17-26)23(20-10-4-1-5-11-20)25(28,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23,28H,16-19H2

InChI Key

JLYFUFOHEMNAJQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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